molecular formula C15H13ClO3 B5795373 Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester CAS No. 62095-43-6

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester

Cat. No.: B5795373
CAS No.: 62095-43-6
M. Wt: 276.71 g/mol
InChI Key: KARQJTWJAWARLW-UHFFFAOYSA-N
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Description

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester is an organic compound that belongs to the class of phenoxy esters. This compound is characterized by the presence of an acetic acid esterified with a 4-chlorophenyl group and a 4-methylphenoxy group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester typically involves the esterification of acetic acid with 4-chlorophenol and 4-methylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenoxy and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy and chlorophenyl derivatives.

Scientific Research Applications

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenols, which can then interact with biological molecules. The phenoxy and chlorophenyl groups can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-chlorophenoxy)-, methyl ester
  • Acetic acid, (4-methylphenoxy)-, methyl ester
  • Phenoxyacetic acid derivatives

Uniqueness

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester is unique due to the presence of both 4-methylphenoxy and 4-chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4-chlorophenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARQJTWJAWARLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355550
Record name Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62095-43-6
Record name Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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